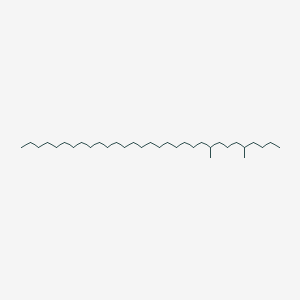
5,9-Dimethylhentriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dimethylhentriacontane: is a long-chain hydrocarbon with the chemical formula C33H68 It belongs to the class of alkanes, specifically hentriacontanes
Chemical Formula: CH
Molecular Weight: 464.8930 g/mol
IUPAC Standard InChI: InChI=1S/C33H68/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-33(4)31-27-30-32(3)28-8-6-2/h32-33H,5-31H2,1-4H3
IUPAC Standard InChIKey: WHVPMGREBRJIHF-UHFFFAOYSA-N
Preparation Methods
Synthetic Routes: While specific synthetic routes for 5,9-dimethylhentriacontane are not widely documented, it can be synthesized through various methods, including:
Hydrogenation: Reduction of appropriate alkenes or alkynes using hydrogen gas and a suitable catalyst.
Alkylation: Alkylation of longer-chain alkanes with methyl groups.
Industrial Production: Industrial production methods typically involve refining crude oil or natural gas fractions to obtain long-chain alkanes. Fractional distillation and subsequent purification steps yield compounds like this compound.
Chemical Reactions Analysis
Reactions: 5,9-Dimethylhentriacontane primarily undergoes:
Combustion: Reacts with oxygen to produce carbon dioxide and water.
Halogenation: Can react with halogens (e.g., chlorine, bromine) to form halogenated derivatives.
Halogenation: Chlorine or bromine in the presence of UV light.
Combustion: Requires oxygen and heat.
Major Products: The major products depend on the specific reactions. For example, halogenation yields halogenated derivatives of this compound.
Scientific Research Applications
5,9-Dimethylhentriacontane finds applications in:
Lubricants: Due to its long hydrocarbon chain, it contributes to lubricity.
Coatings: Used in protective coatings and waxes.
Biological Research: As a reference compound in lipid studies.
Mechanism of Action
The exact mechanism of action remains less explored. its long hydrocarbon chain likely contributes to its physical properties (e.g., lubrication, water repellency).
Comparison with Similar Compounds
5,9-Dimethylhentriacontane is unique due to its specific methyl substitution pattern. Similar compounds include other hentriacontanes (e.g., 13,17-dimethylhentriacontane ).
Remember that this compound’s applications extend beyond its chemical simplicity, making it an intriguing subject for further research
Properties
CAS No. |
118433-79-7 |
|---|---|
Molecular Formula |
C33H68 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
5,9-dimethylhentriacontane |
InChI |
InChI=1S/C33H68/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-33(4)31-27-30-32(3)28-8-6-2/h32-33H,5-31H2,1-4H3 |
InChI Key |
WHVPMGREBRJIHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


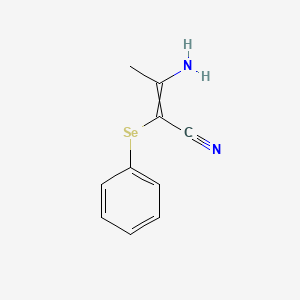
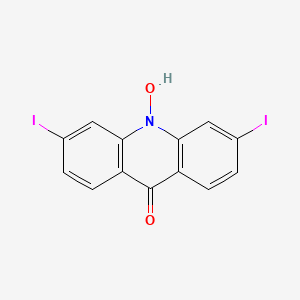
![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
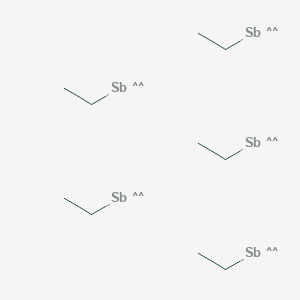
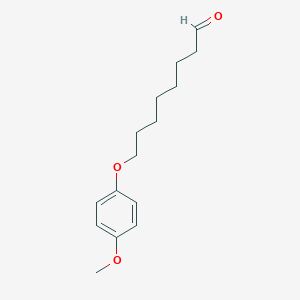
![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
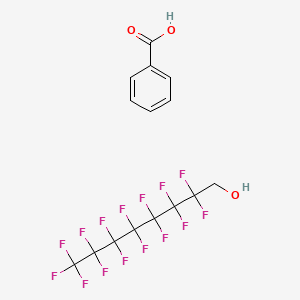
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)

![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)

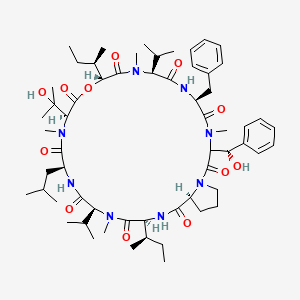
![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
